A Comprehensive Technical Guide to the Physicochemical Properties of 1-Linoleoyl Glycerol
A Comprehensive Technical Guide to the Physicochemical Properties of 1-Linoleoyl Glycerol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of 1-Linoleoyl Glycerol (1-LG), a significant monoacylglycerol involved in various biological processes. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and visual representations of its biological context.
Core Physicochemical Data
The fundamental physicochemical properties of 1-Linoleoyl Glycerol are summarized in the table below, providing a quick reference for its key characteristics.
| Property | Value | Source(s) |
| IUPAC Name | (2,3-dihydroxypropyl) (9Z,12Z)-octadeca-9,12-dienoate | [1] |
| Synonyms | 1-Monolinolein, α-Glyceryl linoleate, 1-Linoleylglycerol | [1] |
| CAS Number | 2277-28-3 | [2] |
| Molecular Formula | C₂₁H₃₈O₄ | [2] |
| Molecular Weight | 354.5 g/mol | [3] |
| Melting Point | 14-15 °C | [4][5] |
| Boiling Point | 485.0 ± 40.0 °C (Predicted) | [4][5] |
| Density | 0.981 ± 0.06 g/cm³ (Predicted) | [4][5] |
| Physical Form | Liquid | [6] |
| XLogP3 | 4.8 | [3] |
| Stability | Stable for at least 2 years when stored at -20°C. Some decomposition may occur on storage or in solution. | [2][6] |
Table 1: Key Physicochemical Properties of 1-Linoleoyl Glycerol
Solubility Profile
The solubility of 1-Linoleoyl Glycerol in various solvents is crucial for its handling, formulation, and application in experimental settings.
| Solvent | Solubility | Source(s) |
| Water | Insoluble | [7] |
| Chloroform | Slightly soluble | [4][5] |
| Ethyl Acetate | Slightly soluble | [4][5] |
| Methanol | Slightly soluble | [4][5] |
| Ethanol | 10 mg/mL | [2] |
| DMF | 10 mg/mL | [2] |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [2] |
| Acetonitrile | A solution in acetonitrile | [2] |
Table 2: Solubility of 1-Linoleoyl Glycerol
Experimental Protocols
This section details the methodologies for determining the key physicochemical properties of 1-Linoleoyl Glycerol. These protocols are based on established methods for lipid analysis.
Determination of Melting Point (Capillary Method)
The melting point of 1-Linoleoyl Glycerol can be determined using a standard capillary melting point apparatus.[3][8][9][10]
Materials:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
1-Linoleoyl Glycerol sample
-
Spatula
-
Watch glass
Procedure:
-
Ensure the 1-Linoleoyl Glycerol sample is dry.
-
Place a small amount of the sample on a clean, dry watch glass.
-
Introduce the powdered sample into the open end of a capillary tube to a height of 2-3 mm.[9]
-
Pack the sample by gently tapping the sealed end of the capillary tube on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.[9]
-
Decrease the heating rate to 1-2°C per minute to allow for accurate observation.[9]
-
Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range represents the melting point.
-
Repeat the measurement at least twice for accuracy.[9]
Determination of Solubility
The solubility of 1-Linoleoyl Glycerol in various solvents can be determined by visual observation.[11][12][13][14]
Materials:
-
Test tubes and rack
-
1-Linoleoyl Glycerol sample
-
A range of solvents (e.g., water, ethanol, chloroform, ethyl acetate)
-
Vortex mixer
-
Water bath (optional, for temperature control)
Procedure:
-
Add a known volume (e.g., 1 mL) of the desired solvent to a clean test tube.
-
Add a small, accurately weighed amount of 1-Linoleoyl Glycerol to the test tube.
-
Vortex the mixture for 1-2 minutes to facilitate dissolution.[12]
-
If the substance does not dissolve, gentle heating in a water bath can be applied, followed by vortexing.
-
Visually inspect the solution against a dark background to determine if the sample has completely dissolved (clear solution) or if it is partially soluble (cloudy suspension) or insoluble (separate layer or precipitate).
-
If the sample dissolves, incrementally add more solute until saturation is reached to determine the approximate solubility in mg/mL or g/L.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful technique for the separation, identification, and quantification of 1-Linoleoyl Glycerol. A reversed-phase HPLC method is commonly employed for lipid analysis.[15][16][17][18][19]
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and a suitable detector (e.g., Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS)).
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[16]
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
1-Linoleoyl Glycerol standard
Procedure:
-
Sample Preparation: Prepare a stock solution of 1-Linoleoyl Glycerol in a suitable solvent (e.g., acetonitrile or a mixture of chloroform and methanol). Prepare a series of dilutions to create a calibration curve.
-
Mobile Phase: A common mobile phase for lipid analysis is a gradient of acetonitrile and water.[15] For example, a gradient from 50:50 (v/v) acetonitrile:water to 100% acetonitrile can be used.
-
Chromatographic Conditions:
-
Flow rate: 1 mL/min
-
Injection volume: 10-20 µL
-
Column temperature: 30-40°C
-
Detection: CAD, ELSD, or MS as appropriate.
-
-
Analysis: Inject the standards and the sample solution into the HPLC system. Identify the peak corresponding to 1-Linoleoyl Glycerol based on its retention time compared to the standard. Quantify the amount of 1-Linoleoyl Glycerol in the sample by comparing its peak area to the calibration curve.
Stability Testing
Stability testing is essential to determine the shelf-life and appropriate storage conditions for 1-Linoleoyl Glycerol.[20][21][22][23][24]
Materials:
-
1-Linoleoyl Glycerol sample
-
Appropriate storage containers (e.g., amber glass vials)
-
Environmental chambers or incubators set to different temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH).
-
Analytical instrumentation for assessing purity and degradation (e.g., HPLC).
Procedure:
-
Sample Preparation: Aliquot the 1-Linoleoyl Glycerol sample into multiple storage containers under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
-
Storage Conditions: Place the samples in environmental chambers at various conditions. Include a control sample stored at a low temperature (e.g., -20°C).
-
Testing Intervals: At specified time points (e.g., 0, 3, 6, 12, 24 months), remove a sample from each storage condition.[24]
-
Analysis: Analyze the samples for purity and the presence of degradation products using a validated stability-indicating method, such as HPLC. Assess physical properties like appearance and color.
-
Data Evaluation: Evaluate the data to determine the rate of degradation and establish a shelf-life under the specified storage conditions.
Biological Context and Signaling Pathways
1-Linoleoyl Glycerol is recognized for its role as an inhibitor of Lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in the pathogenesis of atherosclerosis.[4][25]
Lp-PLA2 Signaling Pathway in Atherosclerosis
Lp-PLA2 is primarily associated with low-density lipoprotein (LDL) particles in the plasma. In the arterial wall, oxidized LDL (oxLDL) is a key driver of inflammation. Lp-PLA2 hydrolyzes oxidized phospholipids present in oxLDL, generating pro-inflammatory mediators such as lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids (oxNEFA).[1][26][27] These products promote the recruitment of monocytes, their differentiation into macrophages, and the formation of foam cells, which are characteristic of atherosclerotic plaques.[26] By inhibiting Lp-PLA2, 1-Linoleoyl Glycerol can potentially mitigate these pro-inflammatory and pro-atherogenic processes.[4]
Caption: Lp-PLA2 signaling pathway in atherosclerosis and its inhibition by 1-Linoleoyl Glycerol.
Metabolic Fate of 1-Linoleoyl Glycerol
Upon cellular uptake, 1-Linoleoyl Glycerol can enter several metabolic pathways. It can be reacylated to form diacylglycerols (DAGs) and subsequently triacylglycerols (TAGs) for energy storage, a process catalyzed by monoacylglycerol acyltransferase (MGAT). Alternatively, it can be hydrolyzed by monoacylglycerol lipase (MAGL) into free linoleic acid and glycerol.[7][28] The released linoleic acid can then be utilized for energy production via β-oxidation or incorporated into other lipids, while glycerol can enter glycolysis or gluconeogenesis.[29]
Caption: Metabolic pathways of 1-Linoleoyl Glycerol.
Conclusion
This technical guide has provided a detailed examination of the physicochemical properties of 1-Linoleoyl Glycerol, complete with experimental protocols and visualizations of its biological roles. The compiled data and methodologies offer a solid foundation for researchers and drug development professionals working with this important lipid molecule. Further investigation into its specific interactions within complex biological systems will continue to unveil its full therapeutic potential.
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